

2-phenylethanol binding affinity viral vs fungal enzymes

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Compound Focus: 2-Phenylethanol

CAS No.: 60-12-8

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Binding Affinity Comparison of 2-Phenylethanol

Target Organism	Target Enzyme / Protein	Docking Score (kcal/mol)	Key Interacting Residues
Viral	SARS-CoV-2 Main Protease (M ^{pro})	-9.1 to -14.4	His41, Cys145 [1]
	HIV-1 Reverse Transcriptase	-9.1 to -14.4 [1]	Information not specified in source
	HIV-1 Protease	-9.1 to -14.4 [1]	Information not specified in source
	Hepatitis B Virus Capsid Protein	-9.1 to -14.4 [1]	Information not specified in source
Fungal	<i>Candida albicans</i> N-myristoyltransferase (NMT)	-9.1 to -14.4 [1]	Information not specified in source
	<i>Aspergillus niger</i> Endoglucanase A (EglA)	-9.1 to -14.4 [1]	Arg187, Ser111 [1]

Target Organism	Target Enzyme / Protein	Docking Score (kcal/mol)	Key Interacting Residues
	<i>Penicillium chrysogenum</i> Sec3p–Rho1p Complex	-9.1 to -14.4 [1]	Information not specified in source

> **Note:** The docking scores represent a range observed across all seven listed viral and fungal targets. Lower (more negative) docking scores indicate stronger predicted binding affinity [1].

Detailed Experimental Protocols

The supporting data primarily comes from an *in silico* (computational) study. Here are the key methodological details:

Protein and Ligand Preparation

- **Target Proteins:** 3D structures of viral and fungal enzymes were retrieved from the RCSB Protein Data Bank (PDB). Examples include SARS-CoV-2 M^{Pro} (PDB: 6LU7) and *Candida albicans* NMT (PDB: 1NMT) [1].
- **Preparation Steps:** Using UCSF Chimera software, proteins were prepared by adding hydrogen atoms, removing water molecules and co-crystallized ligands, and assigning partial atomic charges with the AMBER99 force field [1].
- **Ligand Preparation:** The 3D structure of **2-phenylethanol** (CID: 6054) was generated and energy-minimized. Structures for reference drugs (e.g., Darunavir, Fluconazole) were obtained from PubChem [1].

Molecular Docking Simulations

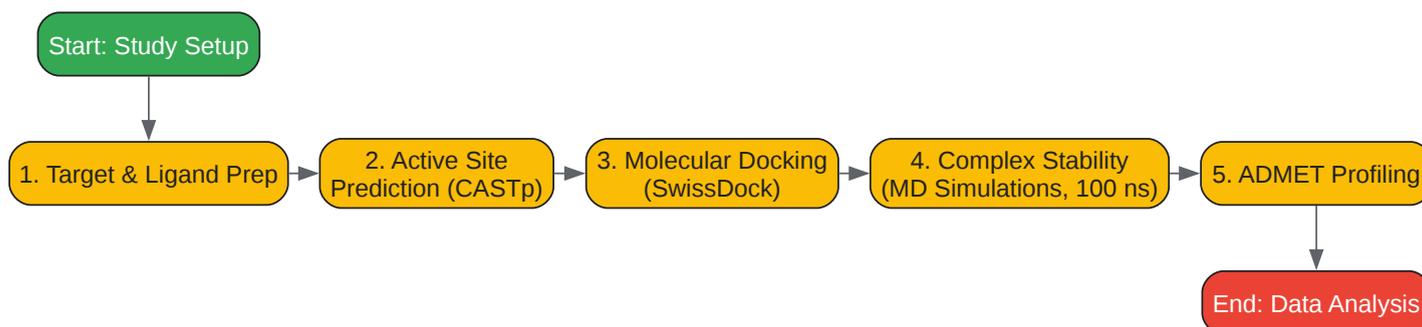
- **Active Site Prediction:** The binding pockets on each protein were identified using the Computed Atlas of Surface Topography of proteins (CASTp) server [1].
- **Docking Execution:** Docking simulations were performed using the SwissDock web server, which utilizes the EADock DSS algorithm. The protocol was set to "Accurate" mode to extensively sample potential binding poses. The grid box for docking was centered on the predicted active site of each enzyme [1].

Molecular Dynamics (MD) Simulations & ADMET Profiling

- **MD Simulations:** The stability of the **2-phenylethanol** enzyme complexes was evaluated using 100 ns MD simulations. Key stability metrics monitored included Root Mean Square Deviation (RMSD; should be $< 2.3 \text{ \AA}$), radius of gyration, and persistent hydrogen bonding (with $>80\%$ occupancy) [1].
- **ADMET Profiling:** Computational Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling was conducted to predict the compound's bioavailability and safety, indicating high intestinal absorption, low toxicity, and non-mutagenicity [1].

Experimental Workflow Diagram

The diagram below summarizes the workflow of the computational study that generated the binding affinity data.



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Interpretation of Findings

- **Broad-Spectrum Potential:** The high binding affinity of **2-phenylethanol** across diverse and essential viral and fungal targets suggests a significant potential for development as a dual-action antimicrobial agent [1].
- **Mechanistic Insights:** Key interactions with catalytic residues (e.g., His41 and Cys145 in SARS-CoV-2 M^{pro}) provide a mechanistic rationale for its inhibitory action [1].

- **Stability and Safety:** The MD simulations confirm the stability of the complexes, while the ADMET profile suggests a favorable safety and bioavailability for a lead compound [1].
- **Research Note:** It is crucial to note that these findings are entirely computational. The authors emphasize the need for **further *in vitro* and *in vivo* evaluation** to experimentally confirm the inhibitory activity and therapeutic potential of **2-phenylethanol** [1].

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References

1. Structure-Guided Discovery of 2 - Phenylethanol as... | Research Square [researchsquare.com]

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